molecular formula C19H17NO4 B14777379 4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one

4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one

Cat. No.: B14777379
M. Wt: 323.3 g/mol
InChI Key: LUQKPDJKZIZICN-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one is a complex organic compound characterized by its unique spiro structure This compound features a naphthalene ring fused with an oxirane ring, along with a nitrophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a naphthalene derivative, with an epoxide. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. For example, the reaction may be carried out in the presence of potassium carbonate and acetone at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce an amine derivative. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .

Scientific Research Applications

4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its unique structure allows for the study of molecular interactions and biological pathways.

    Medicine: The compound’s potential pharmacological properties are investigated for therapeutic applications.

    Industry: It is used in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one involves its interaction with specific molecular targets. The compound’s functional groups can form covalent or non-covalent bonds with target molecules, influencing their activity. For example, the nitrophenyl group may participate in redox reactions, while the oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one include:

Uniqueness

The uniqueness of 4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one lies in its combination of functional groups and spiro configuration. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

4,4-dimethyl-3-(3-nitrophenyl)spiro[3H-naphthalene-2,2'-oxirane]-1-one

InChI

InChI=1S/C19H17NO4/c1-18(2)15-9-4-3-8-14(15)17(21)19(11-24-19)16(18)12-6-5-7-13(10-12)20(22)23/h3-10,16H,11H2,1-2H3

InChI Key

LUQKPDJKZIZICN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2(CO2)C(=O)C3=CC=CC=C31)C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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